4-(4-bromophenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H11BrClN3OS and its molecular weight is 396.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(4-bromophenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antifungal and antibacterial applications. The triazole ring system is known for its pharmacological significance due to its ability to interact with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C13H10BrClN2OS, characterized by the presence of a bromophenyl group, a chlorophenoxy group, and a thiol functionality. The compound exhibits tautomerism between the thiol form and the thione form, influencing its biological activity.
Synthesis
Recent studies have focused on synthesizing derivatives of triazole compounds through various methods, including S-alkylation reactions. For instance, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was synthesized using cesium carbonate in DMF followed by purification techniques such as recrystallization .
Antifungal Activity
- Mechanism of Action : Triazoles primarily function as antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and ultimately fungal cell death .
- Efficacy Against Fungal Strains : The compound has been tested against various fungal pathogens. For example, derivatives containing similar structures have shown promising results against Candida albicans and Aspergillus fumigatus, with minimal inhibitory concentrations (MIC) ranging from 0.0156 to 2.0 µg/mL . The introduction of halogen substituents like bromine and chlorine has been linked to enhanced antifungal potency.
- Case Studies : In a comparative study of several triazole derivatives, those with para-substituted phenyl groups demonstrated superior antifungal activity compared to their unsubstituted counterparts . This suggests that the specific arrangement of substituents on the triazole ring significantly influences biological efficacy.
Antibacterial Activity
- Broad-Spectrum Activity : Triazoles have also been evaluated for their antibacterial properties. Research indicates that compounds with similar structural motifs exhibit activity against both Gram-positive and Gram-negative bacteria .
- Resistance Mechanism : The rise of antibiotic-resistant strains necessitates the development of new antibacterial agents. Triazoles have shown potential in overcoming resistance mechanisms due to their unique action pathways that differ from conventional antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize that modifications on the triazole ring can lead to significant changes in biological activity. For instance:
- Compounds with electron-withdrawing groups at specific positions have shown enhanced antifungal potency.
- The presence of halogen atoms (e.g., Br and Cl) generally increases interaction with biological targets .
Data Summary
Compound Name | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) | Notable Substituents |
---|---|---|---|
Triazole A | 0.25 (against A. fumigatus) | 0.5 (against E. coli) | 4-Bromophenyl |
Triazole B | 0.5 (against C. albicans) | 1.0 (against S. aureus) | 4-Chlorophenoxy |
Triazole C | 0.0156 (broad spectrum) | 0.125 (against resistant strains) | Various halogens |
Propriétés
IUPAC Name |
4-(4-bromophenyl)-3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3OS/c16-10-1-5-12(6-2-10)20-14(18-19-15(20)22)9-21-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCPKPRXOSFOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.